molecular formula C12H20O3 B12557602 3-Methoxyundeca-2,4-dienoic acid CAS No. 143724-88-3

3-Methoxyundeca-2,4-dienoic acid

Cat. No.: B12557602
CAS No.: 143724-88-3
M. Wt: 212.28 g/mol
InChI Key: UBEILURWEKBGLJ-UHFFFAOYSA-N
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Description

3-Methoxyundeca-2,4-dienoic acid is an organic compound with the molecular formula C12H20O3 It is a conjugated diene with a methoxy group attached to the third carbon and a carboxylic acid group at the end of the chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyundeca-2,4-dienoic acid can be achieved through various methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyundeca-2,4-dienoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The double bonds in the diene system can be reduced to single bonds using hydrogenation reactions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.

    Substitution: Nucleophiles such as halides (e.g., NaI) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-hydroxyundeca-2,4-dienoic acid or 3-oxo-undeca-2,4-dienoic acid.

    Reduction: Formation of 3-methoxyundecanoic acid.

    Substitution: Formation of 3-halogenated undeca-2,4-dienoic acids.

Scientific Research Applications

3-Methoxyundeca-2,4-dienoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxyundeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on nuclear receptors such as retinoic acid receptors, influencing gene expression and cellular processes. The methoxy group and the conjugated diene system play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Undecadienoic acid: Lacks the methoxy group, making it less reactive in certain chemical reactions.

    3-Methoxy-2,4-hexadienoic acid: Shorter carbon chain, affecting its physical and chemical properties.

    3-Methoxy-2,4-pentadienoic acid: Even shorter chain, with different reactivity and applications.

Uniqueness

3-Methoxyundeca-2,4-dienoic acid is unique due to its longer carbon chain and the presence of both a methoxy group and a conjugated diene system. This combination of features makes it a versatile compound for various chemical transformations and applications .

Properties

CAS No.

143724-88-3

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

3-methoxyundeca-2,4-dienoic acid

InChI

InChI=1S/C12H20O3/c1-3-4-5-6-7-8-9-11(15-2)10-12(13)14/h8-10H,3-7H2,1-2H3,(H,13,14)

InChI Key

UBEILURWEKBGLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(=CC(=O)O)OC

Origin of Product

United States

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